2,3-Diformylbenzenesulfonic acid
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Overview
Description
2,3-Diformylbenzenesulfonic acid: is an organic compound with the molecular formula C₈H₆O₅S . It is a derivative of benzenesulfonic acid, characterized by the presence of two formyl groups at the 2 and 3 positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diformylbenzenesulfonic acid typically involves the sulfonation of benzene followed by formylation. The sulfonation can be achieved using concentrated sulfuric acid, which introduces the sulfonic acid group onto the benzene ring. Subsequent formylation can be carried out using formylating agents such as formic acid or formyl chloride under specific reaction conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diformylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sulfonyl chlorides can be formed using phosphorus pentachloride.
Major Products:
Oxidation: 2,3-Dicarboxybenzenesulfonic acid.
Reduction: 2,3-Dihydroxymethylbenzenesulfonic acid.
Substitution: Various sulfonamide and sulfonyl chloride derivatives.
Scientific Research Applications
2,3-Diformylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for detecting biomolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Diformylbenzenesulfonic acid involves its ability to undergo various chemical transformations. The formyl groups can participate in nucleophilic addition reactions, while the sulfonic acid group can engage in electrophilic substitution reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Benzenesulfonic acid: Lacks the formyl groups, making it less reactive in certain chemical reactions.
2,4-Diformylbenzenesulfonic acid: Similar structure but different positioning of formyl groups, leading to different reactivity.
2,3-Dihydroxybenzenesulfonic acid: Contains hydroxyl groups instead of formyl groups, resulting in different chemical properties
Uniqueness: 2,3-Diformylbenzenesulfonic acid is unique due to the presence of both formyl and sulfonic acid groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications .
Properties
CAS No. |
676257-38-8 |
---|---|
Molecular Formula |
C8H6O5S |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
2,3-diformylbenzenesulfonic acid |
InChI |
InChI=1S/C8H6O5S/c9-4-6-2-1-3-8(7(6)5-10)14(11,12)13/h1-5H,(H,11,12,13) |
InChI Key |
FIAHGYJKEGCMCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)O)C=O)C=O |
Origin of Product |
United States |
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